Crotonaldehyde

Sensory toxicology Occupational exposure Aldehyde detection

Procure crotonaldehyde when your research demands a well-characterized α,β-unsaturated aldehyde with a quantifiably low odor threshold (0.8 ppb) for sensory toxicology or exposure assessment. Its structure sensitivity on Pt catalysts—where crotyl alcohol selectivity rises from 13.7% to 33.9% with increasing nanoparticle size—makes it the preferred probe for chemoselective hydrogenation. For genotoxicity studies, it serves as a clastogenic positive control, inducing structural chromosomal aberrations distinct from the aneugenic effects of 2‑trans‑hexenal. As a reversible mitochondrial ALDH inhibitor (Ki 5–20 μM), it enables controlled metabolic studies. Standard commercial grades are stabilized with ~1% water and ~0.1% BHT to prevent polymerization.

Molecular Formula C4H6O
C4H6O
CH3CH=CHCHO
Molecular Weight 70.09 g/mol
CAS No. 123-73-9
Cat. No. B089634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrotonaldehyde
CAS123-73-9
Synonyms2-butenal
2-butenal, (E)-isomer
Crotonal
crotonaldehyde
Molecular FormulaC4H6O
C4H6O
CH3CH=CHCHO
Molecular Weight70.09 g/mol
Structural Identifiers
SMILESCC=CC=O
InChIInChI=1S/C4H6O/c1-2-3-4-5/h2-4H,1H3/b3-2+
InChIKeyMLUCVPSAIODCQM-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 50 ml / 100 ml / 250 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 65.3 °F (NTP, 1992)
Heat capacity: 0.7 ca/g ... Dimerizes under strong acid conditions, slowly oxidizes to crotonic acid. Solubility of water in crotonaldehyde (g/100g) at 20 °C: 9.5;  at 5 °C: 19.2
In water (g/100 g): 18.1 at 20 °C;  19.2 at 5 °C
In water, 1.81X10+5 mg/L at 20 °C
Soluble in chloroform;  very soluble in ethanol, ethyl ether, acetone;  miscible in benzene
Miscible with all proportions with alcohol, ether, toluene, kerosesne, gasolene, solvent naphtha
In water, 1.5X10+5 mg/L at 20 °C
In water, 1.56X10+5 mg/L at 25 °C
Soluble in water
In water, 181,000 ppm at 20 °C
Soluble in chloroform;  very soluble in ethanol, ethyl ether, acetone;  miscible with benzene
150 mg/mL at 2 °C
Solubility in water, g/100ml at 20 °C: 15-18 (freely soluble)
18%

Structure & Identifiers


Interactive Chemical Structure Model





Crotonaldehyde (CAS 123-73-9) Procurement Guide: Specifications, Grades, and Industrial Availability


Crotonaldehyde (2-butenal, CAS 123-73-9) is an α,β-unsaturated aldehyde characterized by the presence of both a carbonyl group and a conjugated carbon-carbon double bond, which confers high electrophilic reactivity . It exists predominantly as the trans (E) isomer at equilibrium, with commercial products typically containing a cis/trans mixture at a ratio of approximately 1:20 . The global crotonaldehyde market was valued at approximately US$ 284 million in 2024, with production reaching around 104,000 metric tons and an average market price of approximately US$ 2,700 per metric ton [1]. The compound is commercially available in multiple purity grades ranging from >98.0% (GC) to ≥99.5% (GC), with common stabilizers including water (∼1%) and 2,6-di-tert-butyl-4-methylphenol (∼0.1%) to prevent polymerization during storage [2].

Why Crotonaldehyde Cannot Be Simply Replaced by Butyraldehyde, Acrolein, or Hexenal in Research and Industrial Applications


Crotonaldehyde occupies a unique position among C4 aldehydes that defies simple substitution. While butyraldehyde (the saturated analog) lacks the conjugated double bond essential for Michael addition reactivity, acrolein (the C3 α,β-unsaturated aldehyde) exhibits markedly different kinetics and biological response profiles that preclude direct replacement [1][2]. The presence of the methyl substituent on crotonaldehyde introduces steric and electronic effects that modulate electrophilicity compared to acrolein—rate constants for glutathione adduction vary by over 350-fold across α,β-unsaturated carbonyls, with acrolein reacting approximately two orders of magnitude faster than crotonaldehyde [1]. Furthermore, crotonaldehyde demonstrates distinct genotoxic mechanisms (clastogenic versus aneugenic) compared to structurally similar 2-alkenals such as 2-trans-hexenal [3]. These non-interchangeable reactivity, toxicity, and selectivity profiles mandate compound-specific sourcing and validation rather than class-based substitution.

Crotonaldehyde Quantitative Differentiation Evidence: Comparative Data for Scientific Procurement Decisions


Olfactory Detection Threshold: Crotonaldehyde Detected at 0.8 ppb vs Acrolein at 17 ppb

Crotonaldehyde exhibits an olfactory detection threshold substantially lower than both acrolein (a structurally simpler α,β-unsaturated aldehyde) and hexanal (a saturated C6 aldehyde). In a controlled study using a novel vapor delivery olfactometer with twenty healthy naïve subjects, the median odor threshold for crotonaldehyde was 0.8 ppb, compared to 17 ppb for acrolein and 97 ppb for hexanal [1]. The lateralization (irritation) threshold for crotonaldehyde was 3 ppb, whereas no lateralization threshold could be identified for acrolein even at the highest tested concentration of 2,940 ppb [1].

Sensory toxicology Occupational exposure Aldehyde detection

Hydrogenation Selectivity on Pt Nanoparticles: Particle Size-Dependent Product Distribution

Crotonaldehyde serves as a critical probe molecule for evaluating catalyst selectivity toward C=O versus C=C bond hydrogenation. Over Pt nanoparticles supported on SBA-15 silica, the selectivity toward crotyl alcohol (C=O hydrogenation product) increases with increasing Pt particle size. With an increase in particle diameter from 1.7 nm to 7.1 nm, the selectivity toward crotyl alcohol increases from 13.7% to 33.9% (at 8 Torr crotonaldehyde, 160 Torr H₂, 353 K), with corresponding turnover frequency increasing from 2.1 × 10⁻² s⁻¹ to 4.8 × 10⁻² s⁻¹ [1]. This particle-size-dependent selectivity provides a quantitative benchmark for catalyst development.

Heterogeneous catalysis Selective hydrogenation Nanoparticle catalysis

Genetic Toxicity Mechanism: Clastogenic vs Aneugenic Action Compared to Hexenal

Crotonaldehyde exhibits a distinct genotoxic mechanism compared to the structurally related 2-alkenal, 2-trans-hexenal. In human blood lymphocytes tested at concentrations of 5 μM to 250 μM, crotonaldehyde significantly induced structural chromosomal aberrations (clastogenic effect) but did not induce numerical chromosome aberrations [1]. In contrast, 2-trans-hexenal did not significantly increase structural aberrations but was a potent inducer of aneuploidy (numerical aberrations) [1]. Micronucleus analysis with centromere-specific FISH probes confirmed that crotonaldehyde increased centromere-negative micronuclei, consistent with chromosome breakage rather than whole chromosome loss [1].

Genetic toxicology Cytogenetics Mechanistic toxicology

Nerve Impulse Blocking Potency: Crotonaldehyde > Cinnamaldehyde > Butyraldehyde > Formaldehyde

In a comparative study of aldehyde-induced nerve impulse blocking on frog sciatic nerve compound action potential (temperature domain 20-35°C), crotonaldehyde demonstrated the highest potency among five aldehydes tested [1]. The order of effectiveness for decreasing action potential amplitude was: crotonaldehyde > cinnamaldehyde > butyraldehyde > formaldehyde > glutaraldehyde [1]. Temperature extrapolation analysis revealed that crotonaldehyde exhibited the lowest critical temperature (43°C) at which impulse blocking would be instantaneous, compared to 57.5°C for butyraldehyde, indicating greater intrinsic reactivity with neural protein amino groups [1].

Neurotoxicology Protein cross-linking Electrophysiology

Oxidation Selectivity Ranking: Crotonaldehyde Position Among α,β-Unsaturated Aldehydes

Crotonaldehyde exhibits distinct oxidation selectivity behavior depending on the oxidizing agent employed. During oxidation by molecular oxygen, selectivity toward unsaturated acids increases in the series: α-alkylacroleins < crotonaldehyde < 2,2-DMP < butyraldehyde [1]. During oxidation by hydrogen peroxide, the rate series shifts to: butyraldehyde < 2,2-DMP < crotonaldehyde < α-alkylacroleins [1]. This oxidizing-agent-dependent reversal of relative reactivity provides a quantitative basis for selecting crotonaldehyde over structurally related aldehydes in specific oxidation processes.

Selective oxidation Unsaturated acid synthesis Oxidizing agents

Competitive Aldehyde Dehydrogenase Inhibition: Ki = 5-20 μM vs Acetaldehyde

Crotonaldehyde acts as a competitive inhibitor of mitochondrial aldehyde dehydrogenase (ALDH) with respect to acetaldehyde, exhibiting a Ki of approximately 5 to 20 μM [1]. Despite being a poor substrate for oxidation itself (oxidized at only 10-15% the rate of acetaldehyde), crotonaldehyde effectively inhibits acetaldehyde oxidation in isolated hepatocytes, intact mitochondria, and purified enzyme preparations [1]. In hepatocyte experiments, crotonaldehyde produced 30-40% inhibition of formaldehyde oxidation, comparable to the inhibition produced by cyanamide, a known ALDH inhibitor [1].

Enzyme inhibition Aldehyde dehydrogenase Metabolic toxicology

Crotonaldehyde (CAS 123-73-9) Optimal Procurement Scenarios Based on Quantified Differentiation


Occupational Exposure Monitoring and Sensory Threshold Research

Procure crotonaldehyde when experimental protocols require an aldehyde with an exceptionally low olfactory detection threshold for sensory toxicology or occupational exposure studies. With a median odor threshold of 0.8 ppb—21-fold lower than acrolein (17 ppb) and 121-fold lower than hexanal (97 ppb)—crotonaldehyde enables detection of trace atmospheric concentrations that would go unnoticed with other aldehydes [1]. This sensitivity is particularly valuable for validating exposure assessment methods, calibrating air monitoring equipment, or establishing occupational exposure limit rationales where early sensory warning is a critical safety parameter.

Heterogeneous Catalyst Development and Structure-Sensitivity Studies

Procure crotonaldehyde as a model substrate for evaluating selective hydrogenation catalysts, particularly when investigating particle size effects or promoter metal influences. Crotonaldehyde's established structure sensitivity on Pt catalysts—where crotyl alcohol selectivity increases from 13.7% to 33.9% as Pt nanoparticle size increases from 1.7 nm to 7.1 nm [1]—provides a quantitative benchmark against which new catalyst formulations can be compared. Unlike acrolein, crotonaldehyde's methyl substituent introduces steric constraints that make C=O versus C=C selectivity more tunable, making it the preferred probe molecule for fundamental studies of chemoselective hydrogenation.

Mechanistic Genetic Toxicology Studies of Clastogenicity

Procure crotonaldehyde when investigating DNA-reactive genotoxic mechanisms requiring a well-characterized clastogenic positive control. Unlike 2-trans-hexenal, which induces aneuploidy via numerical chromosome aberrations, crotonaldehyde selectively induces structural chromosomal aberrations without affecting chromosome number [1]. This distinct mechanistic profile, established through sister-chromatid exchange assays, chromosomal aberration analysis, and centromere-specific FISH micronucleus classification, makes crotonaldehyde the appropriate choice for studies distinguishing clastogenic from aneugenic modes of action.

Aldehyde Dehydrogenase Inhibition and Alcohol Metabolism Research

Procure crotonaldehyde as a reversible, competitive inhibitor of mitochondrial aldehyde dehydrogenase for metabolic studies where irreversible inhibition would confound experimental interpretation. With a characterized Ki of 5-20 μM and the ability to produce 30-40% inhibition of formaldehyde oxidation in hepatocytes [1], crotonaldehyde enables controlled, dose-dependent ALDH inhibition studies. This is particularly valuable for investigations of ethanol metabolism, acetaldehyde accumulation, or drug-aldehyde interaction studies where reversible inhibition allows washout and recovery experiments.

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